4-Nitroisophthalonitrile
Overview
Description
4-Nitroisophthalonitrile is an organic compound with the molecular formula C₆H₂(NO₂)(CN)₂. It is characterized by the presence of two cyano groups (-CN) and one nitro group (-NO₂) attached to an isophthalonitrile backbone. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Nitrile-containing compounds have been found to enhance binding affinity to various targets in drug design
Mode of Action
It’s known that nitrile-containing compounds can interact with their targets to bring additional benefits, including improved pharmacokinetic profile of parent drugs and reduced drug resistance .
Biochemical Pathways
Nitriles play important roles in nitrogen metabolism, chemical defense against herbivores, predators, and pathogens, and inter- and/or intraspecies communications .
Pharmacokinetics
The compound is sparingly soluble in water (026 g/L at 25°C) , which may influence its bioavailability and distribution.
Result of Action
Nitrile-containing compounds are known to have various effects, including enhanced binding affinity to targets, improved pharmacokinetic profiles, and reduced drug resistance .
Action Environment
The environment can significantly influence the action, efficacy, and stability of 4-Nitroisophthalonitrile. For instance, the catalytic reduction of nitrophenols by nanostructured materials, a process in which this compound may be involved, is influenced by factors such as the size and structure of the active nanoparticles, and the functions of diffusion to control catalytic activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitroisophthalonitrile can be synthesized through several methods, including the nitration of isophthalonitrile. The typical reaction involves treating isophthalonitrile with a nitrating agent such as nitric acid (HNO₃) under controlled conditions to introduce the nitro group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes, where precise control of temperature, pressure, and reactant concentrations is crucial to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Nitroisophthalonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize this compound.
Reduction: Reducing agents like iron (Fe) or hydrogen (H₂) can reduce the nitro group to an amine group.
Substitution: Nucleophilic substitution reactions can occur with various nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can produce 4-aminoisophthalonitrile.
Substitution: Substitution reactions can yield various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Nitroisophthalonitrile is utilized in several scientific research areas, including chemistry, biology, medicine, and industry.
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and polymers.
Biology: The compound is used in the study of biological systems and the development of bioactive molecules.
Industry: this compound is employed in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
3-Nitrophthalonitrile
2-Nitrophthalonitrile
2-Chloro-4-Nitrobenzonitrile
1,2-Dicyanobenzene
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Properties
IUPAC Name |
4-nitrobenzene-1,3-dicarbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3N3O2/c9-4-6-1-2-8(11(12)13)7(3-6)5-10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WINJSPZPARNPQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70500603 | |
Record name | 4-Nitrobenzene-1,3-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70500603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52054-41-8 | |
Record name | 4-Nitrobenzene-1,3-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70500603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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